![molecular formula C22H17N3O B5088938 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5088938.png)
4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide is a compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in mediating synaptic plasticity and learning and memory processes in the brain. The purpose of
作用机制
The 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. The NR2B subunit of the 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide receptor is particularly important in mediating long-term potentiation, a process that underlies learning and memory. 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide selectively binds to the NR2B subunit and blocks its activation by glutamate, thus reducing the magnitude of synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide can reduce the magnitude of long-term potentiation in the hippocampus, a brain region important for learning and memory processes. This compound has also been shown to reduce pain sensitivity in animal models, suggesting a potential role in the treatment of chronic pain. Additionally, 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide in lab experiments is its selectivity for the NR2B subunit of the 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide receptor, which allows for more precise manipulation of synaptic plasticity. However, one limitation of this compound is its relatively low potency compared to other NR2B antagonists, which may limit its effectiveness in certain experimental paradigms.
未来方向
For research on 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide include investigating its potential therapeutic applications in neurological and psychiatric disorders, as well as further elucidating its mechanism of action and physiological effects. Additionally, studies could explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, the development of more potent and selective NR2B antagonists could lead to the discovery of novel treatments for a range of neurological and psychiatric disorders.
合成方法
The synthesis of 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide involves the reaction of 2-amino-3-nitroquinoxaline with 3-(2-bromoacetyl)phenylboronic acid, followed by reduction of the nitro group and subsequent coupling with 4-methylbenzoic acid. The final product is obtained through recrystallization from ethanol.
科学研究应用
The selective antagonism of the NR2B subunit of the 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide receptor by 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide has been shown to have potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. Additionally, this compound has been used in studies investigating the role of the 4-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide receptor in pain perception, addiction, and neuroprotection.
属性
IUPAC Name |
4-methyl-N-(3-quinoxalin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-9-11-16(12-10-15)22(26)24-18-6-4-5-17(13-18)21-14-23-19-7-2-3-8-20(19)25-21/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDMNFRPEZPOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。